5-Benzyl-4-phenylpyrrolidin-2-one
Overview
Description
5-Benzyl-4-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Antipsychotic Properties
- 5-Benzyl-4-phenylpyrrolidin-2-one, as a 2-phenylpyrrole derivative, shows promise in the development of antipsychotic medications. Specifically, its structure is similar to that of sultopride, a substituted benzamide with dopamine antagonistic activity. This compound is highlighted for its strong sodium-dependent binding to dopamine D-2 receptors, which is a critical feature in antipsychotic drugs (van Wijngaarden et al., 1987).
Metabolic Reactivity Studies
- Research on 1-benzylpyrrolidine, a related compound, involves the study of its metabolic reactivity, particularly the formation of cyanopyrrolidine derivatives. This work contributes to understanding the metabolic pathways and potential interactions of related compounds, such as this compound (Ho & Castagnoli, 1980).
Computational Studies in Material Synthesis
- Computational modeling has been used to explore the role of benzylpyrrolidine and its derivatives, including this compound, in directing the synthesis of microporous materials like AlPO-5. This research is crucial in material science for developing new catalysts and adsorbents (Gómez-Hortigüela et al., 2004).
Anticancer, DNA Binding, and Antibacterial Agents
- Derivatives of 2-phenylpyrroles, a category that includes this compound, have been synthesized and evaluated for their potential as anticancer, DNA binding, and antibacterial agents. This research is significant for the development of new therapeutic agents (Gupta et al., 2016).
Enantioselective Synthesis in Medicinal Chemistry
- The synthesis of 4-phenylpyrrolidin-2-one, which shares a similar structure with this compound, involves dynamic kinetic resolution, a process relevant in the enantioselective synthesis of medicinal compounds. This research provides insights into creating enantiomerically enriched compounds for pharmaceutical applications (Koszelewski et al., 2009).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the compound’s structure, it is possible that it may influence pathways involving pyrrolidine derivatives . .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing how much of the compound reaches its targets within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Benzyl-4-phenylpyrrolidin-2-one. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets .
Properties
IUPAC Name |
5-benzyl-4-phenylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17-12-15(14-9-5-2-6-10-14)16(18-17)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVNYYURYXRQTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1=O)CC2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.